Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, and the Clemmensen reduction converts the acyl group to an alkane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be carried out using oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be carried out using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of various chemical reactions and conditions.
Medicine: It has been studied for its potential therapeutic effects on memory and cognitive functions.
Industry: It may have applications in the development of new pharmaceuticals and cognitive enhancers.
Mechanism of Action
The exact mechanism of action of Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate remains unknown. it is believed to display possible cholinergic properties, potentiate dopamine, and partially inhibit serotonin . These actions suggest that it may interact with neurotransmitter systems in the brain to enhance cognitive functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride
- 3-(2-benzylmethylaminoethyl) benzoic acid methyl ester hydrochloride
- 3-(2-(Methyl(phenylmethyl)amino)ethyl)benzoic acid methyl ester hydrochloride
Uniqueness
Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate is unique due to its specific structure and its potential cognitive-enhancing effects. Unlike other similar compounds, it has been specifically studied for its hypermnesic properties, making it a compound of interest in nootropic research .
Properties
CAS No. |
62004-75-5 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)12(10-15)14(2)9-11-7-5-4-6-8-11/h4-8,10,15H,3,9H2,1-2H3 |
InChI Key |
SDDOLWLHPYANSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CO)N(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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